molecular formula C7H15N3O B177194 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone CAS No. 359821-43-5

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone

Cat. No. B177194
CAS RN: 359821-43-5
M. Wt: 157.21 g/mol
InChI Key: ANHJTNKMQWWMDJ-UHFFFAOYSA-N
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Description

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a unique chemical compound. Its empirical formula is C6H13N3O and it has a molecular weight of 143.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .

Scientific Research Applications

4-MMPE is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of drugs and other compounds. It is also used in the synthesis of peptides, such as those used in peptide-based drug delivery systems. In addition, 4-MMPE is used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry.

Mechanism of Action

4-MMPE is an organic compound that can act as a proton donor or acceptor, depending on the pH of the solution. At low pH, 4-MMPE is a proton donor, and at higher pH it is a proton acceptor. This property allows 4-MMPE to act as a catalyst in a variety of reactions, such as the hydrolysis of amides and the formation of peptides.
Biochemical and Physiological Effects
4-MMPE has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-MMPE is able to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 4-MMPE has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

4-MMPE has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, 4-MMPE is a relatively stable compound, and can be stored at room temperature for extended periods of time. However, 4-MMPE is a relatively potent compound, and should be handled with care.

Future Directions

In the future, 4-MMPE may be used in a variety of applications. It may be used as a starting material for the synthesis of new drugs or other compounds. It may also be used in the development of peptide-based drug delivery systems. In addition, 4-MMPE may be used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. Finally, 4-MMPE may be used as a catalyst in a variety of reactions, such as the hydrolysis of amides and the formation of peptides.

Synthesis Methods

4-MMPE can be synthesized by the condensation of a carboxylic acid and an amine or by the reaction of an amide with a primary amine. The most common method for synthesizing 4-MMPE is the reaction of 4-methylpiperazine with ethyl chloroformate in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The reaction is usually complete within 1-2 hours, and yields a product with a purity of greater than 95%.

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2-amino-1-(4-methylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHJTNKMQWWMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373399
Record name 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359821-43-5
Record name 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(4-methylpiperazin-1-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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